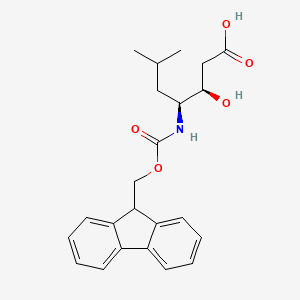
3-Phenoxy-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxy-5-(trifluoromethyl)aniline, also known as 3PTA, is a synthetic aromatic compound used in a variety of scientific and industrial applications. It is a colorless liquid with a pungent odor, and is considered to be a moderately hazardous substance. 3PTA is used in the synthesis of a range of organic compounds, and can be used as a catalyst in various chemical reactions. It is also used in the manufacture of pharmaceuticals, dyes and other organic compounds.
Applications De Recherche Scientifique
3-Phenoxy-5-(trifluoromethyl)aniline is used in a variety of scientific research applications, including chemical synthesis, drug design and development, and the study of biochemical and physiological processes. It is a useful reagent for the synthesis of a range of organic compounds, and is also used as a catalyst in various chemical reactions. 3-Phenoxy-5-(trifluoromethyl)aniline is also used in the manufacture of pharmaceuticals, dyes and other organic compounds.
Mécanisme D'action
3-Phenoxy-5-(trifluoromethyl)aniline is a synthetic aromatic compound, and its mechanism of action is not fully understood. It is believed to act as an electron donor or acceptor in various chemical reactions, and can be used as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Phenoxy-5-(trifluoromethyl)aniline are not fully understood. It is believed to be a moderately toxic substance, and should be handled with care. It is not known to be carcinogenic, but has been shown to cause skin and eye irritation in some cases. It should not be ingested or inhaled, and should be stored in a cool, dry place away from direct sunlight.
Avantages Et Limitations Des Expériences En Laboratoire
3-Phenoxy-5-(trifluoromethyl)aniline is a useful reagent for the synthesis of a range of organic compounds, and is also used as a catalyst in various chemical reactions. It is a relatively safe substance to use in the laboratory, and does not have any known carcinogenic properties. However, it is a moderately hazardous substance, and should be handled with care. It is also highly flammable, and should be stored in a cool, dry place away from direct sunlight.
Orientations Futures
There are a number of potential future directions for research into 3-Phenoxy-5-(trifluoromethyl)aniline. These include further research into its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential applications in drug design and development. Other potential research areas include the investigation of its potential toxicity, the development of safer methods of handling and storage, and the exploration of its potential use in industrial applications.
Méthodes De Synthèse
3-Phenoxy-5-(trifluoromethyl)aniline is synthesized from the reaction of aniline and trifluoroacetic anhydride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds in two steps. First, the aniline is reacted with the trifluoroacetic anhydride to form the anilinium trifluoroacetate salt. This salt is then reacted with the base to form 3-Phenoxy-5-(trifluoromethyl)aniline. The reaction is typically carried out at temperatures of up to 150°C, and the yield of 3-Phenoxy-5-(trifluoromethyl)aniline is typically around 80%.
Propriétés
IUPAC Name |
3-phenoxy-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)9-6-10(17)8-12(7-9)18-11-4-2-1-3-5-11/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIZQBUGBIFRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxy-5-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)
![1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)

![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)
![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)








